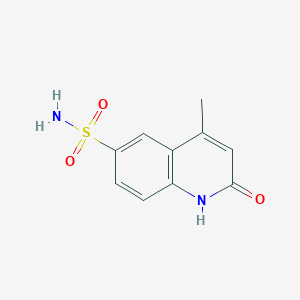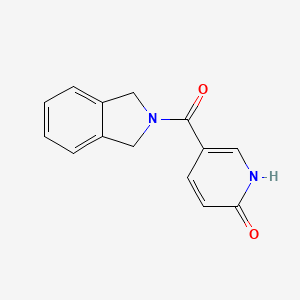
5-(isoindoline-2-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(isoindoline-2-carbonyl)pyridin-2(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Also known as IPC, it is a heterocyclic compound that contains a pyridine and an isoindoline ring.
Mechanism of Action
The mechanism of action of IPC is not fully understood. However, studies have suggested that IPC may exert its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB signaling pathway. IPC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis.
Biochemical and Physiological Effects:
IPC has been shown to have various biochemical and physiological effects. In animal studies, IPC has been shown to reduce inflammation and oxidative stress, as well as improve insulin sensitivity. IPC has also been shown to inhibit the growth of cancer cells and promote apoptosis.
Advantages and Limitations for Lab Experiments
IPC has several advantages for lab experiments, including its low toxicity and high stability. However, its low solubility in water and limited availability may pose challenges for certain experiments.
Future Directions
IPC has a wide range of potential applications, and future research may focus on further exploring its anti-inflammatory, anti-cancer, and anti-microbial properties. IPC may also be studied for its potential applications in organic electronics and materials science. Additionally, further research may focus on developing more efficient synthesis methods for IPC and improving its solubility in water.
Synthesis Methods
IPC can be synthesized through a multistep process involving the reaction of 2-aminonicotinic acid with phthalic anhydride, followed by cyclization and reduction. The yield of IPC obtained through this method is typically around 50%.
Scientific Research Applications
IPC has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, IPC has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. IPC has also been used as a building block for the development of organic semiconductors and light-emitting diodes.
properties
IUPAC Name |
5-(1,3-dihydroisoindole-2-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-6-5-10(7-15-13)14(18)16-8-11-3-1-2-4-12(11)9-16/h1-7H,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLJJSSFFMRFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isoindoline-2-carbonyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

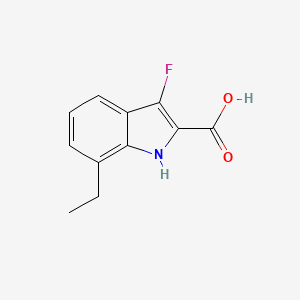

![2-Chloro-1-[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2880644.png)
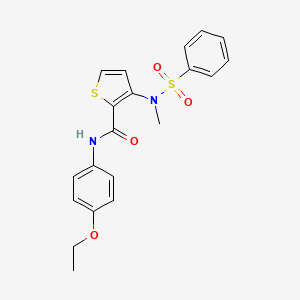
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide](/img/structure/B2880648.png)
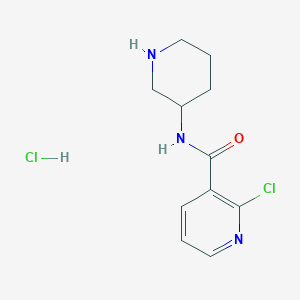
![N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2880650.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride](/img/structure/B2880651.png)
![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2880652.png)
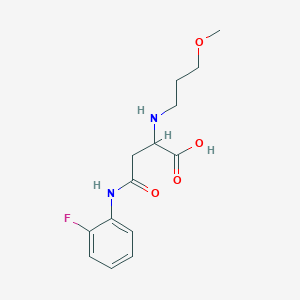

![2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2880657.png)

